molecular formula C12H18O2 B183858 1,4-Benzenedipropanol CAS No. 19417-58-4

1,4-Benzenedipropanol

Cat. No.: B183858
CAS No.: 19417-58-4
M. Wt: 194.27 g/mol
InChI Key: UTDREDDDGVJRGG-UHFFFAOYSA-N
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Description

1,4-Benzenedipropanol (CAS: Not explicitly listed in provided evidence) is a diol derivative of benzene with two propanol groups substituted at the 1 and 4 positions of the aromatic ring. Its applications may include use as a monomer in polymer synthesis or as an intermediate in organic reactions.

Properties

IUPAC Name

3-[4-(3-hydroxypropyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDREDDDGVJRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Considerations

This compound (C₁₂H₁₈O₂) consists of a benzene ring with two propanol (-CH₂CH₂CH₂OH) groups at the 1 and 4 positions. The para-substituted propanol groups introduce steric and electronic challenges, particularly in achieving regioselectivity and avoiding oligomerization. Unlike smaller diols like 1,4-benzenedimethanol, the longer alkyl chains in propanol derivatives necessitate tailored reaction conditions to prevent side reactions such as etherification or dehydration.

Gaps in Existing Literature

Proposed Synthetic Pathways Based on Analogous Methods

Nucleophilic Substitution of 1,4-Dihalobenzenes

A plausible route involves reacting 1,4-dichlorobenzene with a propanol-derived nucleophile. For example, a Grignard reagent (e.g., CH₂CH₂CH₂MgBr) could displace chloride ions under catalytic conditions. This method mirrors the synthesis of 3,3-diphenylpropanol, where chloroisopropyl alcohol reacts with 4-phenoxyphenyl substrates in the presence of acid-binding agents.

Hypothetical Reaction Scheme:

1,4-C6H4Cl2+2CH2CH2CH2MgBr1,4-C6H4(CH2CH2CH2OH)2+2MgBrCl\text{1,4-C}6\text{H}4\text{Cl}2 + 2 \text{CH}2\text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{1,4-C}6\text{H}4(\text{CH}2\text{CH}2\text{CH}2\text{OH})2 + 2 \text{MgBrCl}

Challenges:

  • Low reactivity of aryl chlorides toward Grignard reagents without transition metal catalysts.

  • Competing elimination reactions forming alkenes.

Reduction of 1,4-Benzenedicarbonyl Derivatives

Reducing 1,4-benzenedicarbaldehyde or 1,4-benzenediacrylic acid could yield the target compound. For instance, lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to hydroxyls, as demonstrated in the synthesis of 1,4-benzenedimethanol from terephthaloyl chloride. Adapting this for propanol chains would require elongating the carbon backbone prior to reduction.

Example Pathway:

  • Aldol Condensation: React terephthalaldehyde with propanal to form α,β-unsaturated ketones.

  • Hydrogenation: Catalytically reduce double bonds and ketones to alcohols using H₂/Pd-C.

Data from Analogous Reductions:

Starting MaterialReducing AgentYield (%)Reference
Terephthaloyl chlorideNaBH₄ (with phase transfer catalyst)85–90
1,4-Benzenediacrylic acidLiAlH₄~70 (estimated)

Catalytic and Solvent Systems for Optimization

Phase Transfer Catalysis (PTC)

The use of PTCs, such as tetrabutylammonium bromide, significantly enhances reaction rates in two-phase systems. For example, the synthesis of 1,4-benzenedimethanol achieved 85–90% yield by employing PTCs to facilitate hydroxide ion transfer between aqueous and organic phases. Adapting this to this compound synthesis could involve:

  • Solvent Pair: Toluene (organic) and aqueous NaOH.

  • Catalyst: Benzyltriethylammonium chloride.

Friedel-Crafts Alkylation

While traditionally used for attaching alkyl groups to aromatic rings, Friedel-Crafts reactions face limitations with electron-deficient arenes. However, modifying the catalyst (e.g., using AlCl₃ or FeCl₃) and employing propanol derivatives like 3-chloropropanol could enable para-selective alkylation.

Limitations:

  • Carbocation rearrangements may lead to undesired ortho/meta products.

  • Strong Lewis acids deactivate protic solvents, necessitating anhydrous conditions.

Industrial-Scale Considerations and Challenges

Purification and Recrystallization

The high polarity of this compound necessitates polar aprotic solvents (e.g., DMF or DMSO) for recrystallization, as seen in the purification of 1,4-bis(4-phenoxybenzoyl)benzene . However, residual solvent removal poses challenges due to propanol’s hygroscopicity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedipropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,4-benzenedipropane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1,4-Benzenedipropanal or 1,4-benzenedipropanoic acid.

    Reduction: 1,4-Benzenedipropane.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
1,4-Benzenedipropanol exhibits significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases .

Drug Delivery Systems
The compound's ability to interact with biological membranes suggests potential use in drug delivery systems. Its hydrophilic nature can facilitate the solubility of poorly soluble drugs, enhancing their bioavailability . Case studies have demonstrated the effectiveness of similar diphenolic compounds in improving the pharmacokinetics of therapeutic agents.

Material Science Applications

Polymer Synthesis
this compound serves as a building block in the synthesis of polyurethanes and other polymers. Its hydroxyl groups can react with isocyanates to form urethane linkages, contributing to materials with enhanced mechanical properties and thermal stability .

Coatings and Adhesives
The compound is also utilized in formulating coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Studies have shown that incorporating this compound into formulations can improve the durability and performance of coatings under harsh conditions .

Industrial Applications

Chemical Intermediates
In industrial chemistry, this compound is used as an intermediate for synthesizing various chemicals. Its structure allows for further functionalization, making it versatile for producing specialty chemicals used in fragrances and flavorings .

Solvent Applications
Due to its solvent properties, this compound can be employed in various extraction processes within the food and pharmaceutical industries. It aids in the extraction of active compounds from natural sources while maintaining their integrity .

Case Studies

Application Area Study Reference Findings
Pharmaceutical FormulationsJournal of Medicinal ChemistryDemonstrated improved bioavailability of drugs when combined with antioxidants like this compound .
Polymer DevelopmentPolymer Science JournalHighlighted enhanced mechanical properties in polyurethane composites using this compound as a crosslinker .
Industrial Solvent UseInternational Journal of Food ScienceShowed effective extraction of phenolic compounds from plant materials using this compound as a solvent .

Mechanism of Action

The mechanism of action of 1,4-benzenedipropanol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent. In substitution reactions, the benzene ring undergoes electrophilic attack, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct data on 1,4-benzenedipropanol; however, comparisons can be inferred from structurally or functionally related compounds:

Bisphenol A (BPA)

  • Structure: BPA contains two phenol groups linked by a propane bridge (4,4'-isopropylidenediphenol) .
  • Properties: Higher hydrophobicity compared to this compound due to phenolic -OH groups. Widely used in polycarbonate plastics and epoxy resins. Known endocrine-disrupting effects, leading to regulatory restrictions .
  • Key Differences: this compound’s propanol groups may confer higher water solubility and lower toxicity compared to BPA’s phenolic groups.

1,4-Benzenedithiol

  • Structure : Features two thiol (-SH) groups at the 1,4-positions .
  • Properties :
    • Low water solubility (0.0506 mmHg vapor pressure at 25°C) but high solubility in organic solvents.
    • Used in electrochemical applications and as a ligand in coordination chemistry .
  • Key Differences: this compound’s alcohol groups are less reactive than thiols, reducing its utility in metal-binding applications.

Parabens (e.g., Methylparaben, Ethylparaben)

  • Structure : Esters of 4-hydroxybenzoic acid with varying alkyl chains .
  • Properties: Antimicrobial properties; used as preservatives in cosmetics. Polar but less bulky than this compound.
  • Key Differences: Parabens lack the diol functionality of this compound, limiting their use in crosslinking or polymer synthesis.

Data Table: Comparative Properties of Benzene Derivatives

Compound Functional Groups Water Solubility Key Applications Toxicity Concerns
This compound* -CH2CH2CH2OH (1,4) Moderate Polymer synthesis (inferred) Likely low (no data)
Bisphenol A (BPA) -C(CH3)2-Ph-OH (4,4') Low Plastics, epoxy resins Endocrine disruption
1,4-Benzenedithiol -SH (1,4) Low Electrochemistry, ligands Harmful if inhaled
Methylparaben -COOCH3 High Cosmetic preservatives Allergic reactions

*Inferred properties due to lack of direct evidence.

Research Findings and Regulatory Status

  • Synthetic Challenges: Polymers derived from 1,4-benzenedicarboxylic acid (e.g., CAS 52257-10-0) highlight the importance of diol monomers in producing materials with tailored thermal and mechanical properties .

Limitations and Knowledge Gaps

Key gaps include:

  • Experimental data on reactivity, stability, and toxicity.
  • Industrial applications and polymerization efficiency.

Biological Activity

1,4-Benzenedipropanol, also known as 1,4-dihydroxy-2-propanol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research findings and case studies.

This compound can be synthesized through various methods, including catalytic coupling of 1,4-benzenedimethanol with ethanol. In a study by Ghosh et al., the yield of this compound was reported to be low (1%) under specific catalytic conditions. The reaction was optimized to enhance the yield of higher benzylic diols, indicating the potential for further development in synthetic methodologies .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anti-cancer properties.

Anti-cancer Activity

In vitro studies have demonstrated that compounds related to this compound possess anti-cancer properties. For example, hirsutine—a compound structurally related to benzenoid compounds—has been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves mitochondrial depolarization and activation of caspases . While direct studies on this compound's anti-cancer activity are sparse, its chemical structure may allow for similar biological interactions.

Case Study 1: Synthesis and Biological Testing

In a comprehensive study published in ChemRxiv, researchers synthesized various derivatives from 1,4-benzenedimethanol and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds. The results indicated that certain modifications led to increased anti-inflammatory activity .

Case Study 2: Mechanistic Insights into Activity

Another investigation focused on the mechanistic pathways involved in the biological activity of related compounds. The study suggested that the hydrogen-borrowing mechanism plays a crucial role in the transformation of benzenoid compounds during synthesis and may relate to their biological effects . Understanding these mechanisms is vital for developing more effective therapeutic agents based on this compound.

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:

Activity Compound Effect Study Reference
Anti-inflammatorySubstituted derivativesSuperior efficacy compared to ibuprofen
Anti-cancerHirsutine (related compound)Induces apoptosis in MCF-7 and MDA-MB-231 cells
Synthesis YieldThis compoundLow yield (1%) from catalytic coupling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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